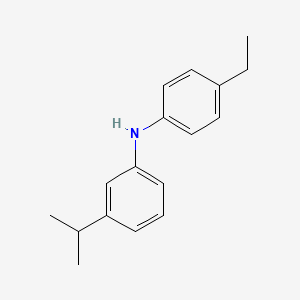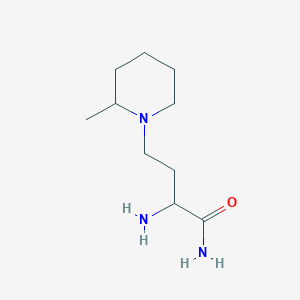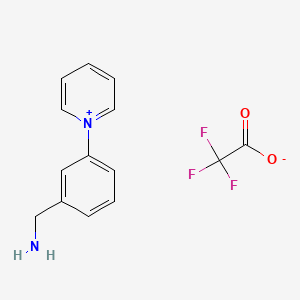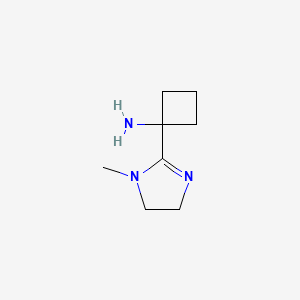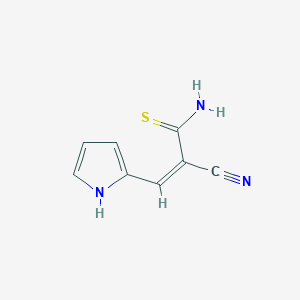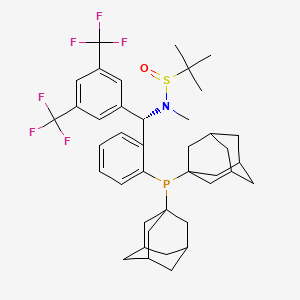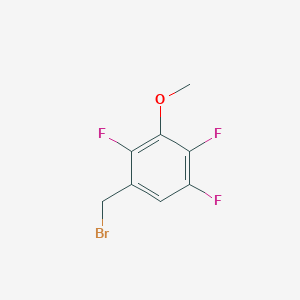![molecular formula C12H17N B13648258 Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine](/img/structure/B13648258.png)
Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Pentacyclo[6.3.0.0{2,6}.0{3,10}0^{5,9}]undecan-4-yl}methanamine is a highly strained polycyclic compound It belongs to the class of trishomocubanes, which are known for their unique cage-like structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine typically involves multiple steps. One common approach starts with cyclopentadiene and 1,4-benzoquinone as starting materials. The reaction proceeds through a Diels-Alder reaction, followed by [2+2] photocycloaddition and Huang-Minlon reduction . The overall yield of this synthesis is approximately 51.6%.
Industrial Production Methods
Industrial production methods for {pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
{Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
{Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic compounds.
Biology: Investigated for its potential as a molecular probe due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of {pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-4-carboxylic acid
- Trishomocubanone
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8,11-dione
Uniqueness
{Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine is unique due to its specific cage-like structure and the presence of a methanamine group. This combination of features makes it distinct from other similar compounds and contributes to its unique chemical and physical properties.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
4-pentacyclo[6.3.0.02,6.03,10.05,9]undecanylmethanamine |
InChI |
InChI=1S/C12H17N/c13-3-8-11-6-1-4-5-2-7(9(4)11)12(8)10(5)6/h4-12H,1-3,13H2 |
Clé InChI |
WJJWDLWTZLFPKT-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3CC4C2C5C1C3C4C5CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Oxan-4-yl)amino]propan-1-ol](/img/structure/B13648188.png)
![N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13648191.png)
